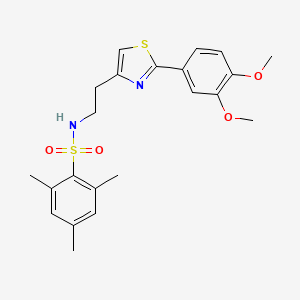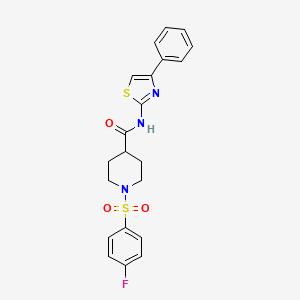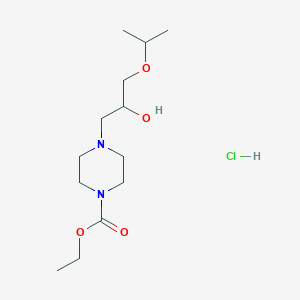
Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride is not directly mentioned in the provided papers. However, the papers discuss related piperazine derivatives with modifications on the piperazine ring and side chains that are designed to interact with the dopamine transporter (DAT), which is relevant to the context of cocaine-abuse therapeutic agents. These compounds are synthesized with the intention of creating extended-release formulations that could potentially serve as treatments for cocaine addiction by targeting the DAT and inhibiting dopamine uptake .
Synthesis Analysis
The synthesis of related piperazine derivatives involves the introduction of various substituents to the piperazine ring and side chains. For instance, the addition of hydroxy and methoxy groups to the phenylpropyl moiety resulted in potent and selective ligands for the DAT . Similarly, the synthesis of optically pure phenyl- and non-phenyl-substituted piperazines with a hydroxyl group in the S configuration showed increased selectivity for DAT over the serotonin transporter (SERT) . These synthetic approaches could be analogous to the synthesis of this compound, where specific functional groups are introduced to achieve desired biological activity and selectivity.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their interaction with biological targets. The paper discussing tert-butyl piperazine-1-carboxylate derivatives provides insights into the structural conformation of these molecules, where one derivative adopts a linear shape while the other is L-shaped . The introduction of different substituents can significantly alter the molecular conformation, which in turn affects the biological activity. For this compound, the specific arrangement of hydroxy and isopropoxy groups on the propyl side chain would be expected to influence its binding affinity and selectivity for DAT.
Chemical Reactions Analysis
The chemical reactivity of piperazine derivatives is influenced by the functional groups attached to the core structure. The papers do not provide detailed chemical reaction mechanisms for the compounds discussed, but they do mention the introduction of ester functionalities to form oil-soluble prodrugs . This suggests that the ethyl carboxylate group in this compound could potentially undergo hydrolysis or other reactions relevant to its prodrug status and its activation in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, crystal structure, and intermolecular interactions, are important for their formulation and therapeutic efficacy. The crystal structure analysis of tert-butyl piperazine-1-carboxylate derivatives revealed two-dimensional architectures with specific intermolecular interactions . These properties are essential for understanding the compound's behavior in a biological environment. For this compound, similar analyses would be required to determine its solubility, stability, and suitability for extended-release formulations.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Efficient Synthesis of Differentially Protected Piperazines: A method for the efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines, starting from optically active and commercially available piperazine-2-carboxylic acid dihydrochloride, was developed. These compounds are valuable as synthetic building blocks for biologically active compounds and combinatorial libraries (Hongwu Gao & A. Renslo, 2007).
- Functionalized Pyrido and Imidazo Derivatives: Ethyl 3,4-dihydro-2H-pyrido and imidazo pyridine carboxylate derivatives were synthesized from aminopyridine and dibromopropanoate, showing potential for diverse chemical applications (Axelle Arrault et al., 2002).
Biological Activities
- Antihistamine Activity: Cetirizine, a piperazine antihistamine derived from hydroxyzine and belonging to the same chemical class, is a selective H1 histamine receptor antagonist effective in treating urticaria and allergic rhinitis (John P. Arlette, 1991).
- Potential Anticancer Agents: Compounds with pyrido and thiazine structures, synthesized from ethyl carbamate derivatives, demonstrated effects on the proliferation of cultured L1210 cells and the survival of mice bearing P388 leukemia, indicating potential as anticancer agents (C. Temple et al., 1983).
- Serotonin Receptor Agonism: Substituted piperazine-ethyl-amide derivatives, including hexyl homologues, maintained high affinity for 5-HT(1A) receptors, suggesting potential as agonists. This activity was confirmed through docking studies and electrophysiological experiments (S. Dilly et al., 2011).
- Hybrid Molecules with Biological Activities: Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing various nuclei like oxazol(idin)e and triazole, were synthesized and displayed antimicrobial, antilipase, and antiurease activities, highlighting their potential in medical applications (Serap Başoğlu et al., 2013).
Propriétés
IUPAC Name |
ethyl 4-(2-hydroxy-3-propan-2-yloxypropyl)piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4.ClH/c1-4-18-13(17)15-7-5-14(6-8-15)9-12(16)10-19-11(2)3;/h11-12,16H,4-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYCHSBQIKFSBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-3-yl)methanone](/img/structure/B3012437.png)

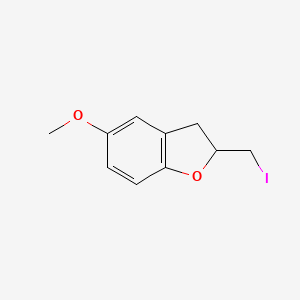

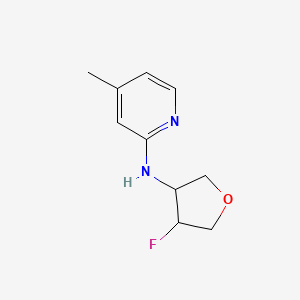


![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3012449.png)

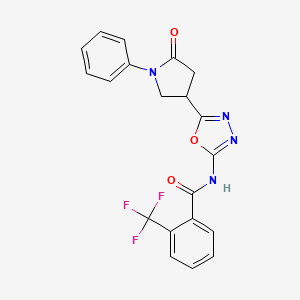

![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid](/img/structure/B3012453.png)
